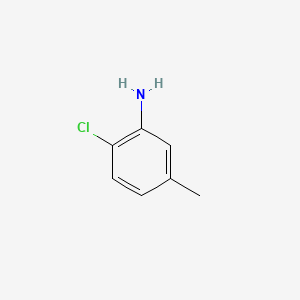
2-Chloro-5-méthylaniline
Vue d'ensemble
Description
2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the amino group is substituted at the meta position by a chlorine atom and a methyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
2-Chloro-5-methylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, rubber chemicals, and other industrial products
Safety and Hazards
2-Chloro-5-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mécanisme D'action
Mode of Action
As a monoalkylamine, it may participate in various chemical reactions, potentially influencing the function of its targets . More detailed studies are required to elucidate the precise interactions and changes resulting from its action .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-methylaniline are not clearly defined in the available resources. Given its chemical structure, it might be involved in various biochemical processes. Further investigations are necessary to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-5-methylaniline is currently limited. These properties play a crucial role in determining the bioavailability of the compound. Future research should focus on these aspects to better understand the pharmacokinetics of 2-Chloro-5-methylaniline .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methylaniline’s action are not well-established. As an aniline derivative, it might have various effects depending on its specific targets and mode of action. More comprehensive studies are needed to describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-methylaniline. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and interactions with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-methyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Another method involves the diazotization of 2-chloro-5-methylaniline followed by a Sandmeyer reaction to introduce the chlorine atom. This process requires sodium nitrite and hydrochloric acid for diazotization, and copper(I) chloride for the Sandmeyer reaction .
Industrial Production Methods
In industrial settings, 2-Chloro-5-methylaniline is often produced through large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: Quinones or nitroso compounds.
Reduction: 2-Chloro-5-methylaniline from its nitro precursor.
Substitution: Various substituted anilines depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methylaniline
- 3-Chloro-2-methylaniline
- 4-Chloro-2-methylaniline
Comparison
2-Chloro-5-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in substitution reactions and different binding affinities in biological systems .
Propriétés
IUPAC Name |
2-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCXFOQUFPEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074554 | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-81-8 | |
| Record name | 2-Chloro-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 2-chloro-5-methylaniline demonstrated any antioxidant properties?
A2: While 2-chloro-5-methylaniline itself wasn't tested for antioxidant activity in the provided research, it served as a precursor in the synthesis of novel oxime derivatives. [] Specifically, it reacted with ω-chloro-isonitrosoacetophenone to yield one of these derivatives. This derivative, alongside others synthesized in the study, displayed notable antioxidant activities and lipid peroxidation inhibition when compared to standard antioxidants like BHA, TBHQ, BHT, and trolox. [] This suggests that incorporating 2-chloro-5-methylaniline into the oxime structure might contribute to the observed antioxidant properties.
Q2: Are there any safety concerns regarding the synthesis of 2-chloro-5-methylaniline?
A3: While not directly addressed in the provided research, a separate publication highlights a safety concern related to 2-chloro-5-methylaniline synthesis. [] The paper describes an explosion that occurred during an attempted synthesis of the compound. The explosion was attributed to the formation of an arylhydroxylamine intermediate during a palladium-catalyzed hydrazine reduction. This incident underscores the importance of careful consideration and potential hazards associated with specific synthetic routes for 2-chloro-5-methylaniline.
Q3: What research tools and resources are available for further investigations on 2-chloro-5-methylaniline?
A3: Further research on 2-chloro-5-methylaniline can leverage a variety of tools and resources:
- Computational Chemistry: As demonstrated in the literature, computational methods like DFT can be employed to predict the molecule's properties and reactivity. [, ] This can guide the design of new derivatives with potentially improved functionalities.
- Spectroscopic Techniques: FT-IR and FT-Raman spectroscopy provide valuable information about the molecule's vibrational modes and structural features, aiding in its characterization and analysis. [, ]
- Antioxidant Assays: Given the promising antioxidant activity observed in its oxime derivative, standardized antioxidant assays can be utilized to directly assess the antioxidant potential of 2-chloro-5-methylaniline itself. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


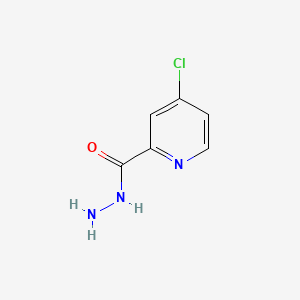
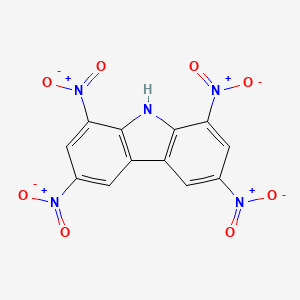
![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)

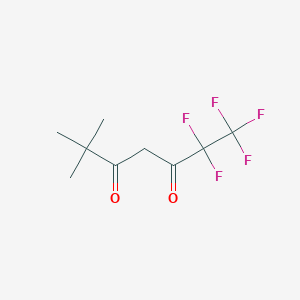
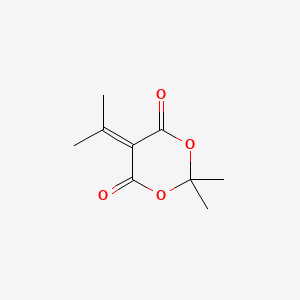


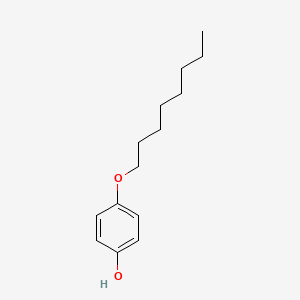
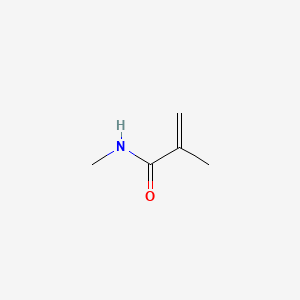
![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)

